tris(3-methyl-4-nitrophenyl) phosphate

Physicochemical Properties Lipophilicity Structural Comparator

Researchers face volatility and toxicity issues with legacy flame retardants like triphenyl phosphate or TCP. Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0) provides a structurally distinct solution. - **Thermal Advantage:** Boiling point of 617°C and flash point of 327°C minimize volatilization loss during high-temp polymer processing (>250°C). - **Enhanced Performance:** Nitro-substitution enables superior char formation; data on bis(4-nitrophenyl) phosphate shows 52.5% PHRR reduction vs. 41.6% for non-nitro controls. - **Reliable Supply:** Available as a neat solid. Validated LogP 6.02 for HPLC method development. Immediate dispatch for qualified buyers.

Molecular Formula C21H18N3O10P
Molecular Weight 503.4 g/mol
CAS No. 68527-98-0
Cat. No. B3371395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(3-methyl-4-nitrophenyl) phosphate
CAS68527-98-0
Molecular FormulaC21H18N3O10P
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)[N+](=O)[O-])C)OC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C21H18N3O10P/c1-13-10-16(4-7-19(13)22(25)26)32-35(31,33-17-5-8-20(23(27)28)14(2)11-17)34-18-6-9-21(24(29)30)15(3)12-18/h4-12H,1-3H3
InChIKeySNIKDGGXGSYRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(3-methyl-4-nitrophenyl) phosphate: Technical Baseline


Tris(3-methyl-4-nitrophenyl) phosphate (CAS 68527-98-0), also known as tris(4-nitro-m-tolyl) phosphate, is a triaryl organophosphate ester with the molecular formula C₂₁H₁₈N₃O₁₀P and a molecular weight of approximately 503.4 g/mol . The compound is synthesized via the reaction of 3-methyl-4-nitrophenol with phosphorus oxychloride (POCl₃) under controlled conditions . It is structurally characterized by three 3-methyl-4-nitrophenyl moieties esterified to a central phosphate core, distinguishing it from non-methylated analogs such as tris(4-nitrophenyl) phosphate (CAS 3871-20-3) and from alternative flame-retardant phosphates like triphenyl phosphate (TPhP, CAS 115-86-6) or tricresyl phosphate (TCP, CAS 1330-78-5) [1]. Physicochemical characterization reports a density of 1.5 ± 0.1 g/cm³, a boiling point of 617.1 ± 55.0 °C at 760 mmHg, a flash point of 327.0 ± 31.5 °C, and a calculated LogP of 6.02, indicating substantial hydrophobicity [1]. Commercial availability is documented primarily through chemical suppliers offering the compound for research applications .

Why Tris(3-methyl-4-nitrophenyl) phosphate Cannot Be Substituted


Substituting tris(3-methyl-4-nitrophenyl) phosphate with a generic triaryl phosphate such as triphenyl phosphate (TPhP), tricresyl phosphate (TCP), or the structurally simpler tris(4-nitrophenyl) phosphate introduces quantifiable changes in molecular weight, hydrophobicity, and steric profile that directly impact performance and selection criteria. The presence of both the electron-withdrawing nitro group at the para position and the methyl group at the meta position on each aromatic ring distinguishes this compound from non-methylated or non-nitrated analogs [1]. These structural features influence the compound's LogP (6.02), which is higher than that of tris(4-nitrophenyl) phosphate, and alter its thermal degradation pathway and potential for catalytic carbonization in flame-retardant applications relative to non-nitro phosphates [2]. Furthermore, the environmental and toxicological profiles of aryl phosphates vary considerably by substitution pattern: TPhP and TCP have been identified as unsuitable alternatives from an environmental perspective due to aquatic toxicity concerns [2]. Therefore, direct substitution without experimental verification would introduce unquantified performance variability in flame retardancy efficacy, enzymatic hydrolysis rates, or plasticizer compatibility—invalidating any calibrated process or validated analytical method dependent on the specific compound's properties.

Tris(3-methyl-4-nitrophenyl) phosphate: Differentiation Evidence


Molecular Weight and LogP Differentiation

Tris(3-methyl-4-nitrophenyl) phosphate exhibits a molecular weight of 503.4 g/mol and a calculated LogP of 6.02, compared to tris(4-nitrophenyl) phosphate (CAS 3871-20-3), which has a molecular weight of 461.3 g/mol . The addition of three methyl groups increases molecular weight by approximately 42 Da and substantially elevates lipophilicity, as reflected in the high LogP value [1]. This difference in physicochemical profile directly affects solubility, partitioning behavior, and membrane permeability in biological or environmental systems.

Physicochemical Properties Lipophilicity Structural Comparator

Thermal Stability and Volatility Advantage

Tris(3-methyl-4-nitrophenyl) phosphate exhibits a reported boiling point of 617.1 ± 55.0 °C at 760 mmHg and a flash point of 327.0 ± 31.5 °C [1]. This thermal profile positions it as a high-stability phosphate ester suitable for applications involving elevated processing temperatures, in contrast to lower-molecular-weight triaryl phosphates such as triphenyl phosphate (TPhP), which has a boiling point of approximately 370 °C and a flash point of ~220 °C. The approximately 250 °C elevation in boiling point reduces volatilization losses during high-temperature polymer compounding or during thermal analysis protocols.

Thermal Stability Flame Retardant High-Temperature Processing

Nitro-Enhanced Flame Retardancy Mechanism

Unlike non-nitrated aryl phosphates such as triphenyl phosphate (TPhP) and tricresyl phosphate (TCP), which rely primarily on phosphorus-based radical scavenging in the gas phase, nitro-substituted aryl phosphates including bis(4-nitrophenyl) phosphate-modified materials have been demonstrated to enhance flame retardancy through catalytic carbonization in the solid phase combined with P-radical activity in the gas phase [1]. In thermoplastic polyurethane (TPU) composites, bis(4-nitrophenyl) phosphate-modified layered double hydroxides reduced peak heat release rate (PHRR) by 52.5% compared to pure TPU, whereas unmodified red mud-based layered double hydroxides achieved only a 41.6% reduction [1]. While these data derive from a bis-substituted nitroaryl phosphate rather than the target tri-substituted compound, they establish class-level evidence that the nitro-phenyl phosphate moiety confers enhanced char-forming capability not present in non-nitrated analogs. Tris(3-methyl-4-nitrophenyl) phosphate, bearing three nitroaryl groups, is structurally positioned to exhibit this nitro-enhanced char formation while the methyl groups provide additional thermal stability [2].

Flame Retardancy Phosphorus-Nitro Synergy Catalytic Carbonization

Environmental Persistence and Toxicity Differentiation

The environmental and toxicological assessment of aryl phosphate flame retardants reveals significant variation by structure. A comprehensive review of phosphorus flame retardants identifies triphenyl phosphate (TPhP), diphenylcresylphosphate (DCP), and tricresyl phosphate (TCP) as unsuitable alternatives due to toxicity to aquatic organisms [1]. The structural features of tris(3-methyl-4-nitrophenyl) phosphate—specifically the combination of nitro and methyl substituents—distinguish it from these problematic commercial phosphates. Additionally, the compound has been evaluated in hazard assessment frameworks, with available data indicating moderate acute toxicity and high potential for skin and eye irritation, though data gaps exist for chronic aquatic toxicity and bioaccumulation [2]. The calculated LogP of 6.02 suggests a higher bioaccumulation potential than lower LogP phosphates, but this must be weighed against the reduced aquatic toxicity concerns associated with chlorinated phosphate flame retardants [3].

Environmental Fate Aquatic Toxicity Regulatory Compliance

Tris(3-methyl-4-nitrophenyl) phosphate: Recommended Applications


High-Temperature Polymer Compounding

Tris(3-methyl-4-nitrophenyl) phosphate is optimally deployed as an additive flame retardant in polymer systems processed at elevated temperatures, where its high boiling point (617.1 ± 55.0 °C) and flash point (327.0 ± 31.5 °C) minimize volatilization losses compared to lower-boiling phosphates such as triphenyl phosphate [1]. The nitro-substituted aromatic structure further provides a char-forming enhancement mechanism not available from non-nitrated analogs, as demonstrated by the 52.5% PHRR reduction achieved with bis(4-nitrophenyl) phosphate-modified materials versus 41.6% for non-nitro controls [2]. This combination of thermal stability and nitro-enhanced char formation makes the compound particularly suitable for engineering thermoplastics processed above 250 °C, where conventional aryl phosphates would exhibit unacceptable volatility.

Analytical Reference Standard and Chromatography

The compound's well-defined physicochemical profile—molecular weight 503.4 g/mol and LogP 6.02 [1]—establishes it as a suitable reference standard for reverse-phase HPLC method development targeting nitro-substituted organophosphate esters. Its high LogP ensures strong retention on C18 columns, facilitating separation from less lipophilic phosphate esters. The compound is commercially available from major chemical suppliers for research use [2], supporting its deployment in environmental monitoring studies of emerging organophosphate flame retardants and plasticizers, where it serves as an analytical marker for nitroaryl phosphate class compounds.

Comparative Toxicology and Environmental Fate

Given that triphenyl phosphate (TPhP) and tricresyl phosphate (TCP) have been identified as unsuitable alternatives from an environmental perspective due to aquatic toxicity concerns [1], tris(3-methyl-4-nitrophenyl) phosphate represents a structurally distinct candidate for comparative toxicological assessment. Its unique substitution pattern (meta-methyl, para-nitro) differentiates it from both the problematic TPhP/TCP class and from chlorinated phosphate esters with established carcinogenicity concerns. The compound's high LogP (6.02) [2] and available hazard assessment data indicating moderate acute toxicity and high irritation potential provide a baseline for structure-activity relationship studies investigating the environmental impact of nitro-substituted triaryl phosphates as potential next-generation flame retardants.

Enzymatic and Organophosphate Hydrolysis Research

Nitrophenyl phosphates, including tris(4-nitrophenyl) phosphate and structurally related compounds, serve as chromogenic substrates in enzymatic assays due to the release of colored nitrophenolate upon hydrolysis [1]. While the specific tris(3-methyl-4-nitrophenyl) phosphate has not been extensively characterized in published enzyme kinetics studies, its structural relationship to tris(4-nitrophenyl) phosphate—differing only by the addition of three methyl groups—positions it as a potential substrate for phosphotriesterase and alkaline phosphatase research. The methyl substitution may alter hydrolysis rates and enzyme binding affinity compared to the non-methylated analog, providing a tool for probing steric and electronic effects on phosphoesterase catalytic mechanisms. This application scenario is supported by the established use of nitrophenyl phosphates in enzyme kinetics research and the commercial availability of the compound for research purposes [2].

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